BenchChemオンラインストアへようこそ!

SPT5 protein

Transcription Elongation Promoter-Proximal Pausing RNA Polymerase II

This SPT5 transcription elongation factor (SUPT5H/DSIF large subunit) is the essential, non-redundant Pol II regulator that uniquely coordinates promoter-proximal pausing, elongation rate, and termination via tripartite CDK9 phosphorylation. Unlike SPT4 or NELF, SPT5 maintains Pol II processivity in a critical 15–20 kb window and is the target of allele-selective Huntington's disease inhibitors (SPI-24, SPI-77) with 0.1 nM IC50. With SUPT5H essential for MYC-driven tumorigenicity, this protein is a distinct, literature-validated target for cancer and neurodegeneration research.

Molecular Formula C34H59NO14
Molecular Weight 0
CAS No. 138673-72-0
Cat. No. B1180223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPT5 protein
CAS138673-72-0
SynonymsSPT5 protein
Molecular FormulaC34H59NO14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1087 aa / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPT5 Protein (CAS 138673-72-0): A Critical Transcription Elongation Factor for Targeted Drug Discovery


SPT5, also known as SUPT5H or DSIF large subunit, is a highly conserved RNA polymerase II (Pol II)-associated transcription elongation factor [1]. It functions as an essential subunit of the DRB sensitivity-inducing factor (DSIF) complex, which regulates promoter-proximal pausing, pause release, elongation rate, and termination of transcription [2]. SPT5 is evolutionarily conserved across all three domains of life and has evolved in metazoans to include new domains and post-translational modifications, expanding its transcriptional regulatory functions [3]. Unlike its smaller binding partner SPT4, SPT5 plays a unique and essential role in both the positive and negative regulation of transcription elongation, making it a validated target for therapeutic intervention in cancers and neurodegenerative diseases [4].

Why SPT5 Protein (CAS 138673-72-0) Cannot Be Substituted by Other Transcription Elongation Factors


Generic substitution of SPT5 with other transcription elongation factors is not scientifically valid due to its unique structural domains and context-dependent functions. While NELF and SPT4 also regulate Pol II pausing, SPT5 depletion causes a pronounced reduction of paused Pol II at promoters and enhancers, distinct from NELF degradation which results in short-distance paused Pol II redistribution [1]. Furthermore, SPT5 phosphorylation is regulated by a tripartite mechanism involving CDK9, controlling pause release, elongation rate, and termination in a coordinated manner not observed with other elongation factors [2]. SPT5 also exhibits a specific requirement for Pol II processivity within a narrow 15-20 kb window from the promoter, a function not shared by SPT4 or NELF [3]. Additionally, small molecule inhibitors targeting the Spt5-Pol II interface selectively lower mutant huntingtin expression without affecting wild-type Htt or other Spt5 activities, a selectivity profile unique to SPT5 inhibition [4].

SPT5 Protein (CAS 138673-72-0) Quantitative Differentiation: Evidence-Based Comparator Analysis


SPT5 vs. NELF: Differential Impact on Pol II Pausing and Redistribution

Rapid degradation of SPT5 causes a pronounced reduction of paused Pol II at promoters and enhancers, distinct from NELF degradation which results in short-distance paused Pol II redistribution [1]. Quantitative analysis shows that SPT5 knockdown leads to a significant decrease in Pol II pausing index (lower TR values) compared to control, whereas NELF-A knockdown shows a more subtle change [2].

Transcription Elongation Promoter-Proximal Pausing RNA Polymerase II

SPT5 Inhibitors SPI-24/SPI-77: Selective Mutant Huntingtin Reduction

Small molecule Spt5-Pol II inhibitors (SPIs) SPI-24 and SPI-77 selectively lower mutant Htt mRNA and protein levels in HD cells without affecting wild-type Htt or other Spt5 activities [1]. SPI-77 demonstrates an IC50 of 0.1 nM for mutant Htt mRNA reduction, with no effect on WT Htt . In BACHD mice, both SPIs significantly reduced mutant Htt levels, improved motor coordination, and delayed disease progression [2].

Huntington's Disease Small Molecule Inhibitors Transcription Elongation

SPT5 Tripartite Phosphorylation: Unique Regulation of Pause Release and Elongation Rate

SPT5 is phosphorylated by CDK9 at three distinct regions: the linker, CTR1, and CTR2. Mutations preventing CTR1 phosphorylation slowed elongation and repressed nascent transcription, while simultaneous CTR2 mutation partially reversed both effects [1]. This tripartite phosphorylation mechanism is unique to SPT5 and is not observed in other elongation factors like NELF or SPT4.

CDK9 Phosphorylation Transcription Elongation

SPT5 Processivity Window: Unique Dependency of Long Genes

SPT5 depletion in mouse embryonic fibroblasts (MEFs) does not affect global elongation rate but causes Pol II dislodgment specifically between 15 and 20 kb from the promoter, where Pol II attains maximum elongation speed [1]. Consequently, long genes show greater dependency on SPT5 for optimal expression than short genes, a property not observed with other elongation factors like NELF or SPT4.

Transcription Elongation Processivity Long Genes

SPT5 Cancer Dependency: Essential for Breast Cancer Tumorigenicity

SUPT5H is upregulated in breast cancer tissue compared to adjacent normal tissue, and its depletion by siRNA significantly reduces tumorigenic and metastatic properties of MDA-MB-231 breast cancer cells [1]. SUPT5H silencing decreases cell viability, proliferation, and colony formation, while promoting S-phase cell cycle arrest and apoptosis [2].

Breast Cancer Tumorigenicity SUPT5H

SPT5 Degradation System: Distinct from NELF and SPT4

Rapid SPT5 depletion using a dTAG degradation system causes a pronounced reduction of paused Pol II at promoters and enhancers, distinct from NELF degradation which results in short-distance paused Pol II redistribution [1]. This demonstrates that SPT5 and NELF have non-redundant roles in Pol II pausing and transcription regulation.

Targeted Protein Degradation dTAG Transcription

SPT5 Protein (CAS 138673-72-0) Optimal Research and Therapeutic Application Scenarios


Huntington's Disease Drug Discovery: Selective Targeting of Mutant Huntingtin

SPT5 is a validated target for Huntington's disease therapeutic development. Small molecule Spt5-Pol II inhibitors (SPIs) like SPI-24 and SPI-77 selectively lower mutant Htt mRNA (IC50 = 0.1 nM) without affecting wild-type Htt or other Spt5 functions, offering a precision medicine approach for HD [1]. These compounds have demonstrated efficacy in BACHD mouse models, improving motor coordination and delaying disease progression [2]. Researchers can utilize SPT5 protein and SPIs to develop allele-selective therapies for HD and other triplet repeat expansion disorders.

Cancer Therapeutic Development: Targeting SPT5 in Breast and Colon Cancers

SUPT5H is upregulated in breast cancer and is essential for tumorigenicity, proliferation, and survival of cancer cells [1]. Silencing SUPT5H reduces colony formation, induces apoptosis, and inhibits migration in MDA-MB-231 cells [2]. Additionally, SPT5 interacts with MYC oncoproteins and is essential for MYC-dependent transcription in cancer cells [3]. SPT5 represents a novel cancer therapeutic target, and researchers can leverage SPT5 inhibitors or degraders to develop anti-cancer agents, particularly for MYC-driven tumors.

Transcription Elongation Mechanism Studies: SPT5 Phosphorylation and Processivity

SPT5 is uniquely regulated by tripartite CDK9-mediated phosphorylation, controlling pause release, elongation rate, and termination [1]. This mechanism is critical for understanding transcription elongation dynamics and the effects of CDK9 inhibitors in cancer therapy. Additionally, SPT5 is specifically required for Pol II processivity within a 15-20 kb window from the promoter, making it essential for expression of long genes [2]. Researchers can use SPT5 protein and phospho-specific antibodies to dissect transcription elongation mechanisms and evaluate CDK9 inhibitor efficacy.

Targeted Protein Degradation: SPT5 as a Model Substrate for dTAG Systems

SPT5 has been successfully targeted using dTAG degradation systems, revealing its unique role in maintaining Pol II levels and enhancer landscapes [1]. The distinct effects of SPT5 degradation compared to NELF degradation provide a powerful system for studying transcription pausing and elongation in living cells [2]. Researchers can employ SPT5-dTAG cell lines to investigate acute protein loss phenotypes and to validate the specificity of small molecule inhibitors targeting the Spt5-Pol II interface.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for SPT5 protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.